Tecovirimat - 869572-92-9

Tecovirimat

Catalog Number: EVT-283904
CAS Number: 869572-92-9
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tecovirimat is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in adults and children. (Smallpox is a disease caused by the variola virus, a member of the orthopoxvirus group of viruses. Since 1980, smallpox has been considered eradicated worldwide.)
Although tecovirimat is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. Tecovirimat can be used for mpox treatment through an expanded access program (also known as compassionate use) or through clinical trials.
Mpox can be an opportunistic infection (OI) of HIV.

The World Health Organization declared smallpox, a contagious and sometimes fatal infectious disease, eradicated in 1980. However, there have been longstanding concerns that smallpox may be used as a bioweapon. Tecovirimat is an antiviral drug that was identified via a high-throughput screen in 2002. It is effective against all orthopoxviruses, including vaccinia, cowpox, ectromelia, rabbitpox, monkeypox, and Variola (smallpox) virus. Tecovirimat was approved by the FDA in July 2018 as the first drug ever approved to treat smallpox. Tecovirimat was later approved by Health Canada in December 2021, followed by the approval from the European Commission in January 2022. Other than smallpox, tecovirimat is also indicated to treat complications due to replication of the vaccinia virus following vaccination against smallpox, and to treat monkeypox and cowpox in adults and children. Tecovirimat is available as both oral and intravenous formulations.
Tecovirimat is an Orthopoxvirus VP37 Envelope Wrapping Protein Inhibitor. The mechanism of action of tecovirimat is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Tecovirimat is an orally available antiviral agent with activity against smallpox and other orthoviruses that is approved for use against smallpox virus (variola) infection in humans and has been used on a compassionate use basis disseminated vaccinia and monkeypox (now renamed “mpox”) infection. Tecovirimat therapy has not been linked to serum aminotransferase elevations or to instances of clinically apparent liver injury.
Tecovirimat is an orally available small molecule with activity against orthopoxviruses. Tecovirimat is an inhibitor of viral p37 and blocks the ability of virus particles to be released from infected cells.
See also: Tecovirimat monohydrate (active moiety of).

Cidofovir

Compound Description: Cidofovir ((S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine) is an anti-DNA antiviral medication. It is a nucleotide analogue that inhibits DNA polymerase. Cidofovir is approved for the treatment of cytomegalovirus (CMV) retinitis in patients with acquired immune deficiency syndrome (AIDS) and is also used off-label for other viral infections. []

Relevance to Tecovirimat: Cidofovir is often mentioned alongside Tecovirimat as a potential treatment option for monkeypox and smallpox, especially in cases where Tecovirimat is unavailable or ineffective. [, , , , , ]. It is considered a second-line treatment option due to its potential for nephrotoxicity. [] Some studies suggest that combining Cidofovir with Tecovirimat may enhance antiviral activity and potentially reduce the risk of antiviral resistance. []

Brincidofovir

Compound Description: Brincidofovir (CMX001) is a lipid conjugate of Cidofovir. It is a broad-spectrum antiviral drug that acts as a DNA polymerase inhibitor. Brincidofovir was investigated for treating various DNA viruses, including smallpox. []

ST-246

Compound Description: ST-246 is the previous name for Tecovirimat. [, ] It is an antiviral drug developed for treating orthopoxvirus infections, including smallpox.

Vaccinia Immune Globulin Intravenous (VIGIV)

Compound Description: VIGIV is a preparation of immunoglobulin G antibodies derived from the plasma of individuals immunized with the vaccinia virus (smallpox vaccine). It provides passive immunity against orthopoxviruses. []

Relevance to Tecovirimat: VIGIV is often mentioned as an adjunctive treatment option alongside Tecovirimat for severe or complicated monkeypox cases, especially in immunocompromised individuals. [, ] While Tecovirimat directly inhibits viral replication, VIGIV provides an immediate boost to the immune system's ability to fight the virus.

Nitroxoline

Compound Description: Nitroxoline is a hydroxyquinoline antibiotic with known activity against urinary tract infections. Recent research has suggested its potential as a repurposed drug for treating monkeypox. []

Relevance to Tecovirimat: Studies have shown that Nitroxoline inhibits monkeypox virus replication in vitro, even exhibiting effectiveness against Tecovirimat-resistant strains. [] Interestingly, Nitroxoline demonstrated synergistic antiviral activity when used with Tecovirimat, potentially enhancing its efficacy. Nitroxoline's known safety profile in humans and its potential for dual antiviral and antimicrobial activity against pathogens commonly found in conjunction with monkeypox make it a promising candidate for further investigation. []

Source and Classification

Tecovirimat was developed through high-throughput screening of a diverse chemical library, leading to its identification as a promising candidate against vaccinia virus and cowpox virus. It belongs to a class of antiviral agents that specifically target orthopoxviruses, demonstrating selective efficacy without significant toxicity to host cells. Its chemical structure is characterized by a unique arrangement that contributes to its antiviral activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of tecovirimat involves several key steps that have been optimized for efficiency and yield. Recent reviews have detailed various synthetic routes, emphasizing the importance of minimizing impurities during production. One notable method includes a Diels-Alder cycloaddition reaction using cycloheptatriene, which serves as a crucial intermediate in the synthesis process.

A comprehensive review highlights both laboratory-scale and industrial-scale synthesis strategies, focusing on:

  • Scale-Up Synthesis: The transition from laboratory synthesis to industrial production requires careful consideration of yield, purity, and safety. The review details methods that have successfully scaled up the production of key intermediates while maintaining high purity levels.
  • Impurity Control: Systematic identification and control of impurities during the manufacturing process are critical for ensuring product safety and efficacy .
Molecular Structure Analysis

Structure and Data

The molecular structure of tecovirimat is complex, featuring multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

C19H20F3N3O4\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{4}

This formula indicates the presence of trifluoromethyl groups and nitrogen-containing moieties, which are essential for its antiviral properties. The three-dimensional conformation of tecovirimat is crucial for its interaction with viral targets.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of tecovirimat involves several chemical reactions, primarily focusing on:

  • Diels-Alder Cycloaddition: This reaction forms the core framework of tecovirimat by combining cycloheptatriene with other reactants.
  • Functional Group Modifications: Subsequent reactions modify functional groups to enhance potency and stability.

The efficiency of these reactions is paramount for producing tecovirimat at scale while maintaining high yields and minimizing by-products .

Mechanism of Action

Process and Data

Tecovirimat operates through a specific mechanism that inhibits the function of viral proteins necessary for orthopoxvirus replication. It targets the viral envelope protein involved in the formation of extracellular enveloped virions. By binding to this protein, tecovirimat prevents the virus from spreading within the host organism.

Pharmacokinetic studies indicate that tecovirimat achieves effective plasma concentrations capable of exerting antiviral effects without significant cytotoxicity to host cells . The selectivity index demonstrates that tecovirimat is highly effective against orthopoxviruses while showing minimal activity against other viral classes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tecovirimat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 395.38 g/mol
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Stability studies indicate that tecovirimat maintains integrity under various conditions, which is essential for storage and handling.

These properties are critical for formulation development and ensuring the drug's efficacy during storage and use.

Applications

Scientific Uses

Tecovirimat's primary application lies in the treatment of orthopoxvirus infections, particularly smallpox. In addition to its therapeutic use, it has been stockpiled by governments as part of biodefense strategies against potential bioterrorism threats involving smallpox. Research continues into expanding its applications against other viral infections, leveraging its unique mechanism of action to explore broader antiviral capabilities.

Properties

CAS Number

869572-92-9

Product Name

Tecovirimat

IUPAC Name

N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+

InChI Key

CSKDFZIMJXRJGH-VWLPUNTISA-N

SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F

Solubility

<1 mg/mL

Synonyms

4-trifluoromethyl-N-(3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-ethenocycloprop(f)isoindol-2(1H)-yl)-benzamide
ST-246
Tecovirimat
TPOXX

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.